molecular formula C18H18FN3O3 B3976887 2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B3976887
M. Wt: 343.4 g/mol
InChI Key: GVHVRGIMZJRSBO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a piperazine-based compound featuring a 4-fluorophenyl group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a 4-nitrophenyl group. Synthesis of related compounds often involves nucleophilic substitution or condensation reactions, as seen in the preparation of thiazolylhydrazone derivatives from 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-15-3-1-14(2-4-15)13-18(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVRGIMZJRSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-diaminobutane with a suitable dihalide.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine ring.

    Introduction of the nitrophenyl group: This can be done through a similar nucleophilic substitution reaction using a nitrophenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological systems.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can interact with specific sites on the target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents on Ethanone Piperazine Substituent Melting Point (°C) Key Spectral Data (HRMS/NMR)
Target Compound: 2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone 4-Fluorophenyl 4-Nitrophenyl Not Reported Not explicitly reported in evidence
RN3: 1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone 2,4,5-Trichlorophenoxy 4-Nitrophenyl Not Reported ¹H/¹³C NMR in CDCl₃/DMSO-d₆
2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone 3,4-Dimethylphenoxy 4-Nitrophenyl Not Reported MFCD02218078
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 2-Fluorobenzoyl 4-Nitrophenylmethyl Not Reported RN: 332850-87-0
7n () (Tetrazol-5-yl)thio 4-Methoxyphenylsulfonyl 161–163 ESI-HRMS: 520.10640
APEHQ Ligand () Azo dye-linked phenyl 4-Methylpiperazin-1-yl Not Reported Characterized via IR, UV-Vis

Key Observations:

  • Lipophilicity: Phenoxy or chlorophenoxy substituents (e.g., RN3, 3,4-dimethylphenoxy) increase lipophilicity compared to the fluorophenyl group, impacting membrane permeability .
  • Thermal Stability: Compound 7n () shows a melting point of 161–163°C, suggesting higher crystallinity due to sulfonyl and methoxy groups .
Antiproliferative Activity ():
  • Analogs with sulfonylpiperazine moieties (e.g., 7n, 7o) demonstrated antiproliferative activity against cancer cell lines, with IC₅₀ values correlating with substituent bulkiness. The trifluoromethyl group in 7o (ESI-HRMS: 558.08339) enhanced activity compared to methoxy-substituted 7n .
Antifungal Activity ():
  • The APEHQ ligand and its metal complexes exhibited antifungal activity, with metal chelates showing improved efficacy due to enhanced coordination with fungal targets .
Enzyme Inhibition ():
  • The target compound’s 4-nitrophenyl group may similarly influence enzyme binding .

Spectroscopic and Analytical Comparisons

  • NMR Shifts: Piperazine protons in RN3 show characteristic shifts at δ 3.5–4.0 ppm (piperazine CH₂), while 4-fluorophenyl protons resonate near δ 7.0–7.5 ppm in related compounds .
  • HRMS Accuracy: High-resolution mass spectrometry confirmed molecular weights of analogs within 0.001 Da error margins (e.g., 7n: 520.10640 vs. calculated 520.10642) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
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2-(4-Fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

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